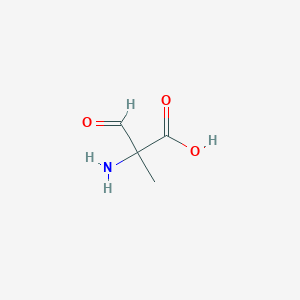
Lanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanal is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lanal typically involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols to aldehydes, which can then be further processed to form this compound.
Cleavage of Alkenes: Alkenes can be cleaved to form aldehydes and ketones, which are precursors to this compound.
Reduction of Esters: Esters can be reduced using diisobutylaluminum hydride to form aldehydes, which can then be converted to this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation and reduction processes, utilizing catalysts and optimized reaction conditions to maximize yield and efficiency. Techniques such as preparative liquid chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Lanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as diisobutylaluminum hydride and lithium aluminum hydride.
Catalysts: Various metal catalysts are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction can produce alcohols .
Scientific Research Applications
Lanal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Lanal involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the biological context . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Lanal can be compared with other similar compounds based on its structure and reactivity. Similar compounds include:
Aldehydes: Such as formaldehyde and acetaldehyde, which share similar functional groups.
Ketones: Such as acetone and butanone, which have similar reactivity.
Uniqueness
This compound’s uniqueness lies in its specific structural features and the range of reactions it can undergo. Its versatility makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H7NO3 |
|---|---|
Molecular Weight |
117.10 g/mol |
IUPAC Name |
2-amino-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H7NO3/c1-4(5,2-6)3(7)8/h2H,5H2,1H3,(H,7,8) |
InChI Key |
FAPZBYSINYNXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


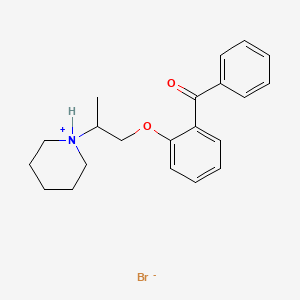
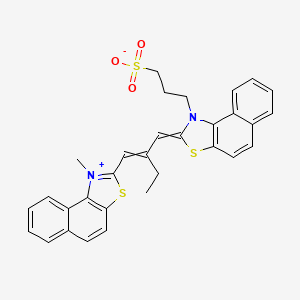
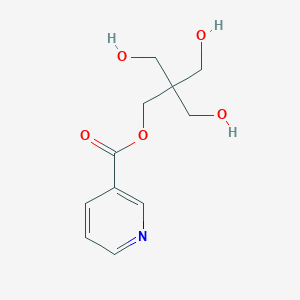
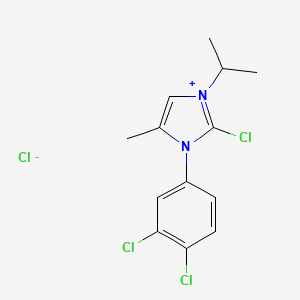
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)
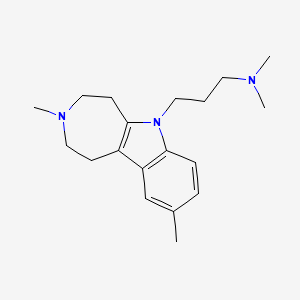
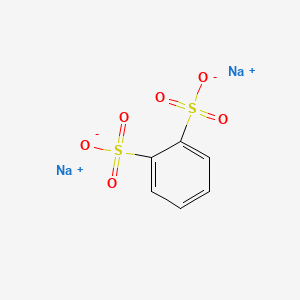

![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
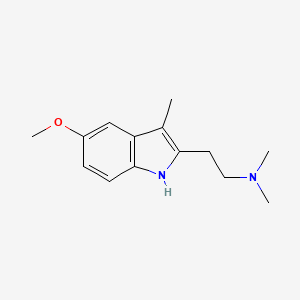
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
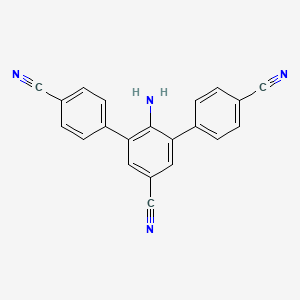
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)

